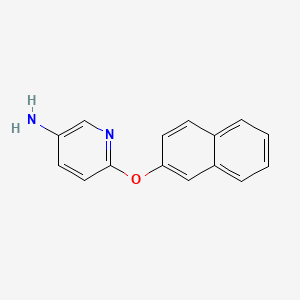

6-(Naphthalen-2-yloxy)pyridin-3-amine

Description

Significance of Pyridine (B92270) and Naphthalene (B1677914) Scaffolds in Modern Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a pivotal role in a vast array of chemical and biological processes. The pyridine ring is a key structural component in numerous natural products, pharmaceuticals, and functional materials. Its ability to act as both a hydrogen bond acceptor and a weak base, coupled with its aromatic nature, makes it a versatile building block in medicinal chemistry. Pyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Similarly, the naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in the development of organic materials and therapeutic agents. Its extended π-system imparts unique photophysical properties, making naphthalene derivatives valuable in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. In medicinal chemistry, the naphthalene moiety is found in a variety of drugs, where it often contributes to the molecule's binding affinity and pharmacokinetic profile.

Rationale for Comprehensive Investigation of 6-(Naphthalen-2-yloxy)pyridin-3-amine and its Structural Analogues

The combination of the pyridine and naphthalene scaffolds within a single molecular entity, as seen in this compound, offers the potential for novel chemical properties and biological activities. The interplay between the electron-donating amino group and the aromatic ether linkage on the pyridine ring, influenced by the bulky naphthalene substituent, can lead to unique reactivity and intermolecular interactions. A thorough investigation of this compound and its structural analogues is therefore warranted to unlock their potential applications in fields such as materials science and drug discovery. The study of its analogues, where substituents on either the pyridine or naphthalene ring are varied, can provide valuable structure-activity relationships and a deeper understanding of the chemical space.

Scope and Academic Research Focus: Emphasizing Chemical Synthesis, Reactivity, Structural Characterization, and Theoretical Modeling

This article will focus exclusively on the chemical aspects of this compound. The core areas of investigation will be its chemical synthesis, exploring potential synthetic routes and optimization of reaction conditions. The reactivity of the compound will be examined, considering reactions involving the amino group, the pyridine ring, and the ether linkage. Structural characterization will be discussed through the lens of spectroscopic techniques and, where available, crystallographic data. Finally, theoretical modeling will be employed to provide insights into the electronic structure, molecular geometry, and reactivity of the molecule. It is important to note that while extensive research exists for related pyridine and naphthalene derivatives, specific experimental and theoretical data for this compound is limited. Therefore, this article will draw upon established chemical principles and data from closely related structural analogues to provide a comprehensive overview.

Structure

3D Structure

Properties

IUPAC Name |

6-naphthalen-2-yloxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-13-6-8-15(17-10-13)18-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEMGQSEKKURHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Reactivity

The synthesis of 6-(Naphthalen-2-yloxy)pyridin-3-amine would likely involve a multi-step process, leveraging well-established reactions in heterocyclic chemistry. A plausible synthetic strategy would involve the formation of the ether linkage between a substituted pyridine (B92270) and 2-naphthol (B1666908), followed by the introduction or modification of the amino group.

A potential synthetic route could start from 2-chloro-5-nitropyridine. This starting material could undergo a nucleophilic aromatic substitution reaction with 2-naphthol in the presence of a suitable base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This would yield 2-(naphthalen-2-yloxy)-5-nitropyridine. The subsequent step would involve the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or iron powder in acetic acid.

The reactivity of this compound is expected to be dictated by the functional groups present: the primary aromatic amine, the pyridine nitrogen, and the ether linkage. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. The pyridine nitrogen can act as a base and a nucleophile, and it can be quaternized with alkyl halides. The ether linkage is generally stable but could be cleaved under harsh acidic conditions. The aromatic rings of both the pyridine and naphthalene (B1677914) moieties can undergo electrophilic substitution reactions, with the positions of substitution being influenced by the existing substituents.

Structural Characterization

The structural elucidation of 6-(Naphthalen-2-yloxy)pyridin-3-amine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information about the number and chemical environment of the protons. Distinct signals would be expected for the protons on the pyridine (B92270) and naphthalene (B1677914) rings, as well as for the amino group protons. The coupling patterns would help in assigning the positions of the substituents.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons and the carbon atoms of the ether linkage.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching vibrations, C-O-C stretching of the ether linkage, and C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (ppm) | Aromatic protons (pyridine and naphthalene): δ 7.0-8.5; NH₂ protons: δ 4.0-5.0 |

| ¹³C NMR (ppm) | Aromatic carbons: δ 110-160 |

| IR (cm⁻¹) | N-H stretch: 3300-3500; C-O stretch: 1200-1270; Aromatic C-H stretch: 3000-3100 |

| Mass Spec (m/z) | [M]+ at 236.27 |

Theoretical Modeling

Strategies for Constructing the this compound Core

The de novo synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve diverse substitution patterns. whiterose.ac.uk The construction of the this compound core can be approached through several convergent strategies, including multicomponent reactions and various cyclization methods.

Multicomponent Reaction Approaches for Pyridine Ring Formation

Multicomponent reactions (MCRs) offer a powerful and efficient means of assembling complex molecules from simple starting materials in a single synthetic operation. nih.gov These reactions are characterized by their high atom economy and procedural simplicity, making them attractive for the synthesis of diverse compound libraries. nih.gov For the synthesis of pyridines, MCRs often involve the condensation of carbonyl compounds, amines, and other reactive species. core.ac.uk

A notable example of an MCR approach that can be adapted for the synthesis of analogues of this compound is the one-pot synthesis of 4-(aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.govwikipedia.org This reaction proceeds via the condensation of an aromatic aldehyde, 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate. wikipedia.org While this specific example leads to a pyridin-2-one with a naphthalen-1-yl substituent, the principles of this MCR can be conceptually extended to the synthesis of the target scaffold. By employing a precursor that incorporates the naphthalen-2-yloxy moiety and an appropriate nitrogen source, it is plausible to construct the desired 6-aryloxypyridine core.

The general applicability of MCRs in pyridine synthesis is further highlighted by the development of novel methods for preparing polysubstituted pyridines. For instance, a base-catalyzed three-component reaction of ynals, isocyanates, and amines provides access to highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org Such methodologies underscore the potential for designing a convergent one-pot synthesis for this compound by carefully selecting the appropriate starting materials.

| Reactants | Reaction Type | Product | Reference |

| Aromatic aldehyde, 1-(naphthalen-1-yl)ethanone, ethyl cyanoacetate, ammonium acetate | One-pot condensation | 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | wikipedia.org |

| Ynals, isocyanates, amines | Base-catalyzed three-component reaction | Highly decorated pyridine derivatives | organic-chemistry.org |

Cyclization Reactions in the Synthesis of this compound Precursors

Cyclization reactions of acyclic precursors are a fundamental strategy for the synthesis of heterocyclic compounds, including pyridines. These methods often involve the formation of one or two bonds to close the ring and can be catalyzed by acids, bases, or transition metals.

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic method for forming cyclic ketones and enamines, which can be precursors to pyridines. wikipedia.orgresearchgate.net This reaction proceeds via the base-catalyzed self-condensation of a dinitrile to form a cyclic enaminonitrile. wikipedia.org While not a direct route to this compound, the Thorpe-Ziegler cyclization can be employed to synthesize substituted aminopyridine precursors. For example, the reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli-type compounds can lead to complex polycyclic systems through a cascade of reactions initiated by a Thorpe-Ziegler-type cyclization. researchgate.net

Another powerful cyclization strategy is the aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. nih.gov When performed intramolecularly, the aza-Wittig reaction can be a key step in the synthesis of nitrogen-containing heterocycles. scispace.com For instance, a cascade aza-Wittig/6π-electrocyclization sequence has been developed for the synthesis of 1,6-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. acs.org This approach offers a route to highly substituted pyridines and could potentially be adapted for the synthesis of precursors to this compound.

| Reaction Name | Description | Application | Reference |

| Thorpe-Ziegler Reaction | Intramolecular condensation of dinitriles to form cyclic enamines. | Synthesis of aminopyridine precursors. | wikipedia.orgresearchgate.net |

| Aza-Wittig Reaction | Reaction of an iminophosphorane with a carbonyl compound to form an imine, often used intramolecularly for cyclization. | Synthesis of dihydropyridines and pyridines. | nih.govscispace.com |

Pyridine Ring Formation via Heteroatom Insertion or Ring Expansion Methodologies

Innovative strategies for pyridine ring synthesis involve the modification of existing ring systems through heteroatom insertion or ring expansion. These methods provide unconventional yet powerful routes to pyridines that may not be easily accessible through traditional condensation or cyclization reactions.

The conversion of a benzene (B151609) ring into a pyridine ring represents a significant challenge in synthetic chemistry. researchgate.net Recent advances have demonstrated that this transformation can be achieved through a sequence of reactions involving nitrogen insertion into the benzene ring followed by oxidative carbon extrusion. researchgate.net For example, aryl azides can be converted to 2-aminopyridines in a one-pot process using blue light and oxygen. chemistryviews.org This methodology offers a novel approach to constructing the pyridine core and could potentially be applied to a substrate bearing a naphthalen-2-yloxy group.

Ring expansion of smaller heterocyclic rings, such as pyrroles, provides another avenue to pyridines. researchgate.netresearchgate.netthieme-connect.comgoogle.comnih.gov The Ciamician-Dennstedt rearrangement is a classic example of this transformation, although its synthetic utility has been limited by harsh reaction conditions. thieme-connect.com More recently, milder methods have been developed, such as the use of chlorodiazirines to mediate the one-carbon ring expansion of pyrroles to pyridines. thieme-connect.com These modern approaches offer greater functional group tolerance and could be envisioned for the synthesis of pyridine precursors to the target molecule.

| Methodology | Description | Potential Application | Reference |

| Heteroatom Insertion | Conversion of a benzene ring to a pyridine ring via nitrogen insertion and carbon extrusion. | Synthesis of the pyridine core from a naphthalen-2-yloxy substituted benzene derivative. | researchgate.netchemistryviews.org |

| Ring Expansion | Expansion of a pyrrole (B145914) ring to a pyridine ring. | Synthesis of pyridine precursors. | researchgate.netresearchgate.netthieme-connect.comgoogle.comnih.gov |

Functionalization and Derivatization of the this compound Scaffold

Once the core 6-(naphthalen-2-yloxy)pyridine scaffold is assembled, further functionalization can be achieved through a variety of reactions on both the pyridine moiety and the naphthalene-2-yloxy group. These modifications are crucial for fine-tuning the properties of the molecule for specific applications.

Amination and Substitution Reactions on the Pyridine Moiety

The introduction of an amino group onto a pre-formed 6-(naphthalen-2-yloxy)pyridine ring is a key step in the synthesis of the target compound. This can be achieved through several well-established amination protocols.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgatlanchimpharma.comrsc.org This reaction is widely used for the synthesis of aryl amines from aryl halides and amines. wikipedia.org In the context of synthesizing this compound, a plausible route would involve the Buchwald-Hartwig amination of a 3-halo-6-(naphthalen-2-yloxy)pyridine with an appropriate ammonia (B1221849) equivalent or a protected amine. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org For example, the amination of bromopyridine derivatives has been successfully achieved using copper-catalyzed systems as well. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is another important method for introducing amines onto electron-deficient aromatic rings, such as pyridines. atlanchimpharma.comyoutube.com The reactivity of halopyridines towards nucleophilic substitution is dependent on the position of the halogen and the presence of electron-withdrawing groups. atlanchimpharma.com A 6-halo-pyridin-3-amine precursor could be synthesized, followed by a nucleophilic substitution reaction with 2-naphthol (B1666908) to install the naphthalen-2-yloxy group. Alternatively, a 3-nitro-6-(naphthalen-2-yloxy)pyridine could undergo nucleophilic displacement of the nitro group with an amine, or the nitro group could be reduced to the desired amine.

| Reaction | Description | Application | Reference |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | Introduction of the 3-amino group onto a 3-halo-6-(naphthalen-2-yloxy)pyridine. | wikipedia.orgatlanchimpharma.comrsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. | Introduction of the 3-amino group or the 6-(naphthalen-2-yloxy) group. | atlanchimpharma.comyoutube.com |

| Reduction of a Nitro Group | Conversion of a nitro group to an amino group. | Formation of the 3-amino group from a 3-nitro-6-(naphthalen-2-yloxy)pyridine precursor. | google.com |

Modification of the Naphthalene-2-yloxy Group

The naphthalene ring system is susceptible to a variety of chemical transformations, allowing for further diversification of the this compound scaffold.

Electrophilic aromatic substitution is a characteristic reaction of naphthalene. youtube.comonlineorganicchemistrytutor.comwordpress.comlibretexts.orgscribd.com The position of substitution is influenced by both kinetic and thermodynamic control. wordpress.com For 2-substituted naphthalenes, such as the naphthalen-2-yloxy group, electrophilic attack is generally directed to other positions on the naphthalene ring. This allows for the introduction of a wide range of substituents, including nitro groups, halogens, and acyl groups, which can then be further manipulated.

Nucleophilic aromatic substitution on the naphthalene ring is less common than electrophilic substitution but can occur under specific conditions, particularly if the ring is activated by electron-withdrawing groups. researchgate.net While the naphthalen-2-yloxy group itself is not strongly activating or deactivating for nucleophilic attack, the introduction of other substituents could facilitate such reactions.

| Reaction Type | Description | Potential Modifications | Reference |

| Electrophilic Aromatic Substitution | Introduction of an electrophile onto the naphthalene ring. | Nitration, halogenation, Friedel-Crafts acylation. | youtube.comonlineorganicchemistrytutor.comwordpress.comlibretexts.orgscribd.com |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the naphthalene ring by a nucleophile. | Introduction of various nucleophiles on an appropriately activated naphthalene ring. | researchgate.net |

Heterocyclization Strategies Utilizing this compound Intermediates

The 3-amino-pyridine moiety within this compound is a versatile precursor for the construction of fused heterocyclic ring systems, most notably imidazo[1,2-a]pyridines. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. rsc.org The primary amino group and the adjacent ring nitrogen of the pyridine core provide the necessary nucleophilic centers for cyclization reactions.

One of the most established methods for constructing the imidazo[1,2-a]pyridine (B132010) core is the reaction of a 2-aminopyridine (B139424) analogue with an α-halocarbonyl compound, a transformation known as the Tschitschibabin reaction. researchgate.net In the case of this compound, a variation of this reaction would be anticipated. While classically applied to 2-aminopyridines, similar cyclocondensation strategies can be adapted for 3-aminopyridines to form related fused imidazole (B134444) systems. For instance, reaction with α-haloketones under thermal or catalyzed conditions would lead to the formation of an iminium intermediate, followed by intramolecular nucleophilic attack and dehydration to yield the aromatic fused heterocyclic product. researchgate.net

Another powerful strategy is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). This method involves the condensation of an aminopyridine, an aldehyde, and an isocyanide under acidic catalysis to efficiently generate substituted 3-aminoimidazo[1,2-a]pyridines in a single step. nih.gov Utilizing this compound in a GBB-3CR would allow for the rapid generation of a library of complex derivatives by varying the aldehyde and isocyanide components. The reaction typically proceeds through the formation of an imine from the aminopyridine and aldehyde, which is then attacked by the isocyanide, followed by an intramolecular cyclization. nih.gov

More recent methodologies employ transition-metal-catalyzed processes. For example, copper- or iron-catalyzed aerobic oxidative reactions can achieve the cyclization of aminopyridines with ketones or terminal alkynes to furnish the imidazopyridine scaffold. organic-chemistry.org These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Optimization of Reaction Conditions for Enhanced Synthesis Efficiency and Selectivity

The synthesis of this compound itself typically involves the formation of a C-O ether bond and a C-N amine bond. The two most prominent strategies for these transformations are the Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. numberanalytics.comfrontiersin.org Optimizing the conditions for these reactions is crucial for achieving high yields, purity, and selectivity, particularly on a larger scale.

Catalyst Screening and Ligand Design in Coupling Reactions

Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. numberanalytics.com The synthesis of this compound could be envisioned via the coupling of 6-chloro-pyridin-3-amine with naphthalen-2-ol (C-O coupling) followed by amination, or the coupling of 6-(naphthalen-2-yloxy)-pyridin-3-halide with an ammonia equivalent or a protected amine (C-N coupling).

The choice of palladium catalyst and, more critically, the phosphine (B1218219) ligand is paramount to the success of these couplings. Bulky, electron-rich phosphine ligands are known to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination. numberanalytics.com For challenging substrates, such as heteroaryl halides, extensive screening of catalyst/ligand systems is often necessary. Ligands from the Buchwald (e.g., XPhos, RuPhos) and Hartwig groups are frequently employed. bristol.ac.uk

Below is a representative data table illustrating a typical catalyst and ligand screen for a Buchwald-Hartwig amination reaction analogous to the final step in the synthesis of the title compound.

| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOt-Bu | <10 |

| 2 | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ | 45 |

| 3 | Pd₂(dba)₃ (1) | XantPhos (2) | Cs₂CO₃ | 78 |

| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | 85 |

| 5 | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | 92 |

Table 1. Representative results from a catalyst and ligand screening for the Buchwald-Hartwig amination of an aryl halide with an amine. Conditions are hypothetical and based on typical optimization studies for similar substrates. researchgate.netpreprints.org

The data illustrates that first-generation ligands like PPh₃ (triphenylphosphine) are often ineffective. More advanced biarylphosphine ligands such as XantPhos, RuPhos, and XPhos, which possess greater steric bulk and electron-donating ability, significantly improve reaction yields. researchgate.net The choice of base is also coupled to the ligand and substrate, with weaker bases like carbonates often being preferred for sensitive functional groups.

Solvent Effects and Temperature Control in Reaction Outcomes

The selection of solvent and the precise control of temperature are critical variables that can dramatically influence the efficiency, selectivity, and even the mechanistic pathway of cross-coupling reactions. In both Ullmann and Buchwald-Hartwig couplings, polar aprotic solvents are generally favored as they can solubilize the various inorganic and organic components of the reaction mixture and facilitate the desired transformations. numberanalytics.comfrontiersin.org

Commonly screened solvents include toluene, 1,4-dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Toluene and dioxane are less polar options often effective for Buchwald-Hartwig reactions, while the higher polarity of DMF and DMSO can be beneficial for Ullmann-type couplings, which often require higher temperatures to proceed. researchgate.netfrontiersin.org Temperature is a key parameter to optimize; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and the formation of undesired byproducts. numberanalytics.com For instance, in Ullmann C-O coupling, temperatures can range from 100-200 °C, whereas modern Buchwald-Hartwig reactions can often be performed at milder temperatures, sometimes even at room temperature with highly active catalyst systems. frontiersin.orgresearchgate.net

The following table summarizes typical findings from the optimization of solvent and temperature for a C-O cross-coupling reaction to form a diaryl ether, a key structural feature of the title compound.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | 24 | 35 |

| 2 | Toluene | 110 | 18 | 68 |

| 3 | Dioxane | 100 | 18 | 85 |

| 4 | DMF | 100 | 12 | 75 |

| 5 | DMF | 130 | 12 | 60 (decomposition observed) |

Table 2. Representative effects of solvent and temperature on the yield of a palladium-catalyzed C-O coupling reaction. Conditions are hypothetical and based on typical optimization studies. numberanalytics.comfrontiersin.org

As shown, both solvent choice and temperature have a profound impact. Dioxane at 100 °C provided the optimal balance of reaction rate and stability in this representative screen. Increasing the temperature in a high-boiling solvent like DMF led to decreased yield, suggesting potential catalyst degradation or side reactions. numberanalytics.com Careful optimization of these parameters is therefore essential to develop a robust and efficient synthesis for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with multidimensional experiments, a complete picture of the molecular framework can be assembled.

Detailed ¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine and naphthalene rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region (typically δ 6.5-8.5 ppm) would contain all the signals for the compound's protons, except for the amine protons.

The protons on the pyridine ring are anticipated to appear as distinct multiplets. The proton at the C2 position, being adjacent to the ring nitrogen, would likely be the most downfield of the pyridine protons. The protons at C4 and C5 would show characteristic coupling patterns (ortho, meta) that help in their assignment. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent, and this signal would disappear upon D₂O exchange. acs.org

The seven protons of the naphthalene ring system would also produce a series of complex multiplets in the aromatic region. Their exact chemical shifts and coupling patterns would allow for the differentiation between protons on the two fused rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H2 | 7.8 - 8.0 | d | ~2.5 |

| Pyridine-H4 | 7.0 - 7.2 | dd | ~8.5, 2.5 |

| Pyridine-H5 | 6.8 - 7.0 | d | ~8.5 |

| Naphthalene Protons | 7.2 - 8.0 | m | - |

| Amine (-NH₂) | 3.5 - 5.0 | br s | - |

Note: Predicted values are based on the analysis of similar pyridine and naphthalene structures. nih.govnih.gov d=doublet, dd=doublet of doublets, m=multiplet, br s=broad singlet.

Comprehensive ¹³C NMR Chemical Shift Assignments and Correlation to Molecular Structure

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, 15 distinct signals are expected, corresponding to the 5 carbons of the pyridine ring and the 10 carbons of the naphthalene moiety.

The carbon atom C6, bonded to the electronegative oxygen of the ether linkage, is expected to be significantly downfield. Similarly, the C2' carbon of the naphthalene ring, also part of the ether bond, would be found at a high chemical shift. The carbon bearing the amine group (C3) would also be influenced by the nitrogen atom. The chemical shifts of the other aromatic carbons can be assigned based on established data for pyridine and naphthalene derivatives. acs.orgnih.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C2 | 145 - 148 |

| Pyridine-C3 | 138 - 142 |

| Pyridine-C4 | 120 - 125 |

| Pyridine-C5 | 110 - 115 |

| Pyridine-C6 | 160 - 165 |

| Naphthalene-C1' to C10' | 110 - 155 |

Note: Predicted values are based on the analysis of related heterocyclic and aromatic compounds.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to trace the connectivity of protons within the pyridine and naphthalene ring systems, for example, by showing a correlation between the H4 and H5 protons of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing connectivity across quaternary carbons and heteroatoms. For instance, an HMBC correlation between the pyridine H5 proton and the naphthalene C2' carbon would confirm the C-O-C ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It is particularly useful for determining the preferred conformation of the molecule in solution by observing through-space interactions between protons on the pyridine ring and the naphthalene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would produce a series of sharp peaks in the 1400-1650 cm⁻¹ range. acs.org A crucial feature would be the strong, characteristic bands for the asymmetric and symmetric C-O-C stretching of the aryl ether linkage, expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations usually produce strong signals, making it a useful tool for analyzing the skeletal structure of the molecule. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1650 |

| Aryl Ether | C-O-C Asymmetric Stretch | 1200 - 1270 |

| Aryl Ether | C-O-C Symmetric Stretch | 1020 - 1080 |

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₁₅H₁₂N₂O), the calculated exact mass is 236.0950 g/mol . An HRMS measurement, typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), that matches this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula. mdpi.com

In addition to molecular weight confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule can break apart in predictable ways. For this compound, a likely primary fragmentation pathway would be the cleavage of the ether bond, leading to the formation of ions corresponding to the pyridin-3-amine radical cation and the naphthalen-2-yloxy radical, or vice versa.

Single-Crystal X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. By diffracting X-rays off a suitable single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. nih.gov

Table 4: Representative Data Obtained from Single-Crystal X-ray Crystallography

| Parameter | Information Provided | Example from Related Structures |

| Crystal System | Symmetry of the unit cell | Monoclinic nih.govnih.gov |

| Space Group | Arrangement of molecules in the crystal | C2/c, P2₁/n |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell | a = 9-22 Å, b = 4-7 Å, c = 10-30 Å nih.govnih.gov |

| Bond Lengths & Angles | Precise molecular geometry | C-C, C-N, C-O bond distances and angles |

| Dihedral Angles | Molecular conformation | Angle between aromatic rings (e.g., 49.2°) nih.gov |

| Hydrogen Bonding | Intermolecular interactions | N-H···N hydrogen bonds forming dimers or chains nih.govnih.gov |

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties

The study of a molecule's interaction with ultraviolet and visible light provides critical insights into its electronic structure and the nature of its chromophores—the parts of the molecule responsible for its color. UV-Visible spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. These electronic transitions are characteristic of the molecule's conjugated systems and functional groups.

For a molecule like this compound, the primary chromophores are the naphthalene and pyridine ring systems. The extended π-electron systems of these aromatic rings are expected to give rise to distinct absorption bands in the UV-Visible spectrum.

Theoretical Chromophoric Properties

The chromophoric properties of this compound are determined by the interplay of the naphthalenoxy and aminopyridine moieties. The naphthalene ring is a well-characterized chromophore with strong absorptions in the UV region. The presence of the ether linkage and the aminopyridine ring can modulate these absorptions.

The electronic transitions in such aromatic systems are typically categorized as:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally of high intensity and occur in molecules with conjugated systems. For this compound, these transitions are expected to be prominent due to the aromatic nature of both the naphthalene and pyridine rings.

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

The substitution pattern on the pyridine ring, specifically the presence of the amino group (-NH2) as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. This is due to the electron-donating nature of the amino group, which extends the conjugation.

Anticipated Spectroscopic Data

While no experimental data is available, a hypothetical UV-Visible spectrum of this compound would be expected to exhibit multiple absorption bands. The high-energy region (shorter wavelengths) would likely be dominated by the π → π* transitions of the naphthalene and pyridine rings. The lower-energy region (longer wavelengths) might show contributions from n → π* transitions and potentially charge-transfer bands arising from the electronic interaction between the electron-rich aminopyridine and the naphthalenoxy group.

To provide a more concrete, albeit theoretical, representation, the following table outlines the expected types of electronic transitions and their probable wavelength ranges for the constituent chromophores.

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Naphthalene Ring | π → π | 220 - 320 |

| Pyridine Ring | π → π | 200 - 270 |

| Pyridine Ring | n → π | ~270 |

| Amino Group (on pyridine) | n → σ | < 200 |

Interactive Data Table: Hypothetical Absorption Maxima

The following interactive table presents hypothetical absorption maxima (λmax) for this compound in a common solvent like ethanol. This data is purely illustrative and based on the typical spectroscopic behavior of similar aromatic compounds.

| Solvent | Transition Type | Hypothetical λmax (nm) |

| Ethanol | π → π* (Naphthalene) | ~275 |

| Ethanol | π → π* (Pyridine) | ~250 |

| Ethanol | n → π* (Pyridine) | ~300 |

It is crucial to emphasize that the precise values of the absorption maxima and their corresponding molar absorptivities for this compound can only be determined through experimental measurement. Factors such as solvent polarity and pH can also significantly influence the UV-Visible spectrum.

Computational Chemistry and Theoretical Investigations of 6 Naphthalen 2 Yloxy Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule based on the principles of quantum mechanics. For 6-(Naphthalen-2-yloxy)pyridin-3-amine, these methods reveal details about its preferred three-dimensional structure, electronic characteristics, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric structure (ground state) of a molecule by minimizing its energy. nih.gov For this compound, geometry optimization is typically performed using functionals like B3LYP combined with a basis set such as 6-311G(d,p), which provides a good balance between accuracy and computational cost.

The key to the conformational landscape of this molecule is the rotational freedom around the C-O-C ether linkage that connects the pyridine (B92270) and naphthalene (B1677914) ring systems. This rotation defines the dihedral angle between the two aromatic moieties, leading to various conformers. Computational studies on similar ether-linked aromatic compounds suggest that different conformers can have significant energy differences due to steric hindrance. nih.gov Potential Energy Surface (PES) scans are performed by systematically rotating this dihedral angle to identify energy minima corresponding to stable conformers and energy maxima corresponding to transition states. nih.gov The global minimum on this surface represents the most stable, and therefore most probable, conformation of the molecule in the gaseous phase.

Interactive Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

This table presents typical bond lengths and angles that would be expected from a DFT/B3LYP/6-311G(d,p) calculation.

| Parameter | Type | Atom(s) Involved | Predicted Value |

| Bond Length | C-O | Pyridine-C — O | ~1.37 Å |

| Bond Length | C-O | Naphthalene-C — O | ~1.39 Å |

| Bond Length | C-N | Pyridine-C — NH₂ | ~1.38 Å |

| Bond Angle | C-O-C | Pyridine-C — O — Naphthalene-C | ~118.5° |

| Dihedral Angle | C-C-O-C | C(Py)-C(Py)-O-C(Naph) | ~45.0° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic behavior. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and optical properties. researchgate.netrsc.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For this compound, the spatial distribution of these orbitals is predicted to be distinct. The HOMO is expected to be primarily localized on the electron-rich aminopyridine moiety, which acts as the electron-donating part of the molecule. Conversely, the LUMO is anticipated to be distributed across the electron-accepting naphthalene ring system. nih.gov This separation of frontier orbitals is characteristic of "push-pull" systems and is fundamental to the molecule's electronic transitions and potential applications in materials science.

Interactive Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

Values are representative for similar aromatic amine structures and are typically calculated in electron volts (eV).

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.75 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.10 | LUMO - HOMO |

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface, color-coding regions to indicate their charge characteristics.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, negative potential is expected around the nitrogen atom of the pyridine ring, the ether oxygen atom, and the nitrogen atom of the amine group due to the presence of lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amine group (-NH₂) are expected to be the most positive sites.

Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the carbon skeletons of the aromatic rings.

The MESP map provides a clear and intuitive guide to the molecule's reactivity, highlighting where it is most likely to interact with other chemical species.

Interactive Table 3: MESP Analysis and Predicted Reactivity (Illustrative)

| Molecular Region | Predicted MESP Value | Color Code | Implied Reactivity |

| Pyridine Nitrogen Atom | Highly Negative | Red | Site for electrophilic attack / protonation |

| Ether Oxygen Atom | Negative | Yellow | Site for electrophilic attack / H-bonding |

| Amine Nitrogen Atom | Negative | Yellow | Site for electrophilic attack / H-bonding |

| Amine Hydrogen Atoms | Highly Positive | Blue | Site for nucleophilic attack / H-bond donation |

| Naphthalene Ring | Near Neutral / Slightly Negative | Green / Yellow | Site for π-π stacking interactions |

Theoretical calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. nih.gov

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, key predicted peaks would include N-H stretching vibrations from the amine group, C-O-C asymmetric and symmetric stretches from the ether linkage, and C=C/C=N stretching from the aromatic rings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to aid in signal assignment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum and are often attributed to π→π* and n→π* transitions within the aromatic system.

Interactive Table 4: Comparison of Predicted and Typical Experimental Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value (Computational) | Typical Experimental Range |

| IR | ν(N-H) stretch | ~3450 cm⁻¹ | 3300-3500 cm⁻¹ |

| IR | ν(C-O-C) asym. stretch | ~1240 cm⁻¹ | 1200-1270 cm⁻¹ |

| ¹³C NMR | C-NH₂ (Pyridine) | ~145 ppm | 140-150 ppm |

| ¹H NMR | H (Amine) | ~5.5 ppm | 5.0-6.0 ppm |

| UV-Vis | λmax (π→π*) | ~320 nm | 310-340 nm |

Conceptual DFT provides a framework for quantifying a molecule's reactivity using global descriptors derived from its electronic structure. These indices are calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ): Represents the "escaping tendency" of an electron from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative measure of the stability and reactivity of this compound, allowing for comparison with other molecules.

Interactive Table 5: Calculated Conceptual DFT Reactivity Descriptors (Illustrative Data)

Based on the illustrative HOMO/LUMO energies from Table 2.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.80 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.05 | High stability, low reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | 3.52 | Moderate electrophilicity |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, including its interactions with its environment. An MD simulation models the movements of atoms by solving Newton's equations of motion.

For this compound, MD simulations are particularly useful for understanding solvent effects. rsc.org By placing the molecule in a simulated box filled with solvent molecules (e.g., water, DMSO, or ethanol), one can observe how the solvent organizes around the solute. This provides insights into:

Solvation Shells: Analyzing radial distribution functions (RDFs) reveals the probability of finding solvent molecules at a certain distance from specific atoms of the solute, such as the amine nitrogen or ether oxygen.

Hydrogen Bonding: MD simulations can quantify the number and lifetime of hydrogen bonds formed between the amine group (-NH₂) and protic solvent molecules.

Conformational Dynamics: The simulation can show how the presence of a solvent influences the conformational preferences of the molecule, potentially stabilizing a conformer that is not the global minimum in the gas phase.

These simulations bridge the gap between the theoretical properties of an isolated molecule and its behavior in a real-world chemical or biological system.

In Silico Modeling of Molecular Interactions

In silico methods provide a powerful platform for predicting and analyzing the behavior of small molecules with biological macromolecules, thereby accelerating the process of drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target. Given the structural similarity of the this compound scaffold to known kinase inhibitors, a hypothetical docking study could be performed against a panel of protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer. nih.govnih.gov

Table 1: Hypothetical Molecular Docking Results of this compound with a Protein Kinase Target

| Parameter | Value |

| Hypothetical Target | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Predicted Binding Energy (kcal/mol) | -8.5 |

| Predicted Key Interactions | Hydrogen bond with hinge region residue Met793 |

| Pi-stacking with Phe856 | |

| Hydrophobic interactions with Leu718, Val726, Ala743, Leu844 |

This data is illustrative and not based on published experimental results for this specific compound.

Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govpatsnap.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's active site (structure-based). patsnap.comnih.gov

For this compound, a ligand-based pharmacophore model could be developed by comparing it with other known kinase inhibitors that share a similar scaffold. nih.gov The key pharmacophoric features would likely include a hydrogen bond donor (from the amine group), a hydrogen bond acceptor (the pyridine nitrogen), and a hydrophobic/aromatic region (the naphthalene ring). This model could then be used to virtually screen large chemical databases to identify other compounds with similar features that might also exhibit the desired biological activity. nih.govnih.gov

Table 2: Hypothetical Pharmacophore Features for this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Role in Binding |

| Hydrogen Bond Donor | 3-amine group | Interaction with hinge region of kinases |

| Hydrogen Bond Acceptor | Pyridine nitrogen | Interaction with hinge region of kinases |

| Aromatic Ring | Naphthalene ring | Pi-stacking interactions |

| Aromatic Ring | Pyridine ring | Pi-stacking or hydrophobic interactions |

| Hydrophobic Feature | Naphthalene moiety | Occupying hydrophobic pockets |

This table represents a hypothetical pharmacophore model based on the structure of the compound and general principles of kinase inhibition.

By employing these computational strategies, researchers can gain valuable insights into the potential biological targets of this compound and rationally design new derivatives with improved potency and selectivity. This in silico-driven approach streamlines the drug discovery process, reducing the time and cost associated with the development of new therapeutic agents.

Structure Activity Relationship Sar Studies for 6 Naphthalen 2 Yloxy Pyridin 3 Amine Derivatives in Chemical Design

Impact of Naphthalene (B1677914) Moiety Modifications on Molecular Geometry and Electronic Properties

The naphthalene ring serves as a rigid, bulky, and hydrophobic anchor in the 6-(Naphthalen-2-yloxy)pyridin-3-amine scaffold. Modifications to this moiety can profoundly alter the molecule's three-dimensional shape (stereochemistry) and the distribution of electrons, which are critical for its interactions with other molecules. The size and electronic nature of the naphthalene core have a significant effect on π–π stacking interactions. rsc.org

Introducing substituents onto the naphthalene ring can induce significant changes. For instance, the planarity of the molecule, which can be crucial for intercalation or fitting into flat binding pockets, can be altered. nih.gov Highly planar geometries can facilitate π–π stacking interactions with biological targets. nih.gov The position of substitution is also key. For example, in a series of naphthyridine derivatives, it was found that hydrophobic groups on the C-2 naphthyl ring were favorable for activity, suggesting the importance of specific hydrophobic interactions. nih.gov

The electronic properties are also highly tunable. Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the naphthalene ring can modulate the electron density of the entire molecule. This can influence the strength of interactions, such as hydrogen bonds or metal coordination, at other points in the molecule. The introduction of such groups can shift the electron density across the ether linkage, potentially affecting the reactivity and binding characteristics of the pyridine (B92270) end of the molecule. nih.gov

Table 1: Effects of Naphthalene Substituents on Molecular Properties

| Substituent Type | Position | Impact on Geometry | Impact on Electronic Properties | Potential Consequence |

|---|---|---|---|---|

| Bulky/Hydrophobic | Varies | Increases steric hindrance; may alter planarity | Minimal direct electronic effect, primarily hydrophobic | Enhanced binding in hydrophobic pockets |

| Electron-Donating (e.g., -OCH₃) | Varies | Minor geometric changes | Increases electron density on the naphthalene ring | Modulates reactivity and hydrogen bond basicity |

Influence of Pyridine Ring Substituents on Structural and Electronic Characteristics

The position of substitution on the pyridine ring is critical. For instance, placing substituents at the 4-position of the pyridine ring can significantly alter the electron density of the entire ligand system. nih.govrsc.org Electron-donating groups (EDGs) can increase the electron density around the pyridine nitrogen, potentially strengthening its ability to act as a hydrogen bond acceptor. nih.govrsc.org Conversely, electron-withdrawing groups (EWGs) decrease the basicity of the pyridine nitrogen. beilstein-journals.org

These electronic modifications can have a cascading effect. For example, in metal-pincer complexes, EDGs on the pyridine ring were shown to increase electron density around the coordinated metal center. nih.govrsc.org In the context of this compound, such changes would alter the electronic nature of the ether oxygen and the 3-amino group, influencing their reactivity and interaction patterns. Studies on other pyridine derivatives have shown that adding groups like -CH₃ and -NO₂ can improve antiproliferative activity, demonstrating the potent effect of substitution. mdpi.com

Table 2: Influence of Pyridine Substituents on Electronic Properties

| Substituent | Position on Pyridine Ring | Electronic Effect | Consequence on Pyridine Nitrogen |

|---|---|---|---|

| -OH, -OBn | 4 | Electron-donating (by resonance) | Increased electron density/basicity |

| -H | 4 | Neutral (Reference) | Baseline electron density |

| -Cl | 4 | Electron-withdrawing (inductive) | Decreased electron density/basicity |

Role of the Amine Linker in Modulating Molecular Architecture and Conformational Flexibility

The 3-amino group on the pyridine ring is a crucial functional group that significantly influences the molecule's architecture and flexibility. As a primary amine, it can act as a hydrogen bond donor, which is often a key interaction for binding to biological targets. mdpi.com

The amine group provides a point of conformational flexibility. The C-N bond can rotate, allowing the -NH₂ group to orient itself optimally for interactions. However, its flexibility can be constrained by intramolecular hydrogen bonding. For example, if a substituent is placed at the adjacent position on the pyridine ring, it could form a hydrogen bond with the amine, locking it into a more rigid conformation. mdpi.com This pre-organization can be advantageous for binding, as it reduces the entropic penalty upon binding to a target.

Furthermore, the amine group is a key synthetic handle. It can be readily modified to introduce new functionalities, extending the molecule into different vectors of chemical space. This process of "growing" the molecule from the amine linker is a common strategy in medicinal chemistry to probe for additional binding interactions. The nitrogen atom itself can also be part of a larger heterocyclic system, which can impose significant geometric constraints. mdpi.com

Rational Design Strategies for Modulating Specific Chemical Properties

Rational design involves the deliberate modification of a chemical structure to achieve a desired property, leveraging SAR insights. For the this compound scaffold, this can be applied to modulate reactivity, selectivity, and binding affinity.

Altered Reactivity and Enhanced Selectivity: Selectivity is often paramount, especially in drug design. To enhance selectivity, one might modify the naphthalene moiety to introduce steric bulk that prevents the molecule from fitting into the binding sites of off-target molecules while preserving its binding to the intended target. For instance, optimizing various regions of a naphthalene-based lead molecule using parallel synthesis has resulted in compounds with good potency and selectivity. nih.gov

Improved Binding Affinity: Binding affinity can be improved by introducing functional groups that form specific, strong interactions with a target.

Hydrogen Bonding: Adding hydrogen bond donors or acceptors to either the naphthalene or pyridine rings to complement the target's surface. The 3-amino group is a primary site for such interactions.

Hydrophobic Interactions: Appending hydrophobic groups (e.g., methyl, ethyl) to the naphthalene ring can enhance binding in hydrophobic pockets. nih.gov

π-Stacking: The naphthalene and pyridine rings are both capable of π-stacking interactions. Modifying the electronic properties of these rings with EDGs or EWGs can tune the strength of these interactions.

A common strategy is to use a known "privileged scaffold" and optimize it using computational tools, followed by synthesis and evaluation. researchgate.net This approach was used in the development of novel naphthalene-based diarylamides as kinase inhibitors, where the central phenyl ring of a known inhibitor was replaced with a more rigid naphthalene ring to enhance π-stacking interactions. nih.gov

Integration of Computational and Experimental Approaches in SAR Elucidation

Modern chemical design heavily relies on the synergy between computational (in silico) and experimental (in vitro/in vivo) methods to efficiently elucidate SAR. nih.govnih.gov This integrated approach accelerates the discovery process and provides deeper insights into molecular interactions. mdpi.com

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate variations in the chemical structure with changes in a specific property (e.g., binding affinity). nih.gov For instance, 3D-QSAR studies on naphthyridine derivatives have helped identify which parts of the molecule are important for its activity. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. mdpi.com Docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new derivatives with improved affinity. nih.govnih.gov It helps prioritize which compounds to synthesize, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its target over time, helping to assess the stability of predicted binding modes. doaj.org

Experimental Approaches:

Synthesis: The actual synthesis of designed compounds is necessary to test computational predictions. Techniques like parallel synthesis can be used to rapidly create libraries of related compounds for screening. nih.gov

In Vitro Assays: These are laboratory-based experiments to measure a specific property, such as the inhibition of an enzyme or binding to a receptor. mdpi.com These assays provide the crucial data needed to build and validate QSAR models.

X-ray Crystallography: This technique can determine the precise three-dimensional structure of a molecule bound to its target. mdpi.com This provides the ultimate validation of docking predictions and offers invaluable, high-resolution information for structure-based design.

By iterating between computational modeling and experimental testing, researchers can refine their understanding of the SAR for the this compound scaffold, leading to the efficient design of molecules with optimized chemical properties. nih.govdoaj.org

Advanced Applications of 6 Naphthalen 2 Yloxy Pyridin 3 Amine in Synthetic Chemistry and Material Science

6-(Naphthalen-2-yloxy)pyridin-3-amine as a Versatile Synthon in Complex Heterocyclic Synthesis

The pyridine (B92270) scaffold is a fundamental component in numerous synthetic methodologies, valued for its role as a building block in creating more complex molecular structures. lifechemicals.com The this compound molecule, in particular, is an exemplary synthon due to its distinct reactive centers: the nucleophilic amino group and the pyridine ring, which can participate in various chemical transformations. This dual reactivity allows it to be a cornerstone in the synthesis of a wide array of polyfunctional heterocyclic compounds.

Research has demonstrated that related naphthalene- and pyridine-containing nicotinonitrile derivatives serve as versatile scaffolds for constructing novel heterocyclic systems with potential biological activities. acs.orgnih.govnih.govresearchgate.net For instance, these synthons can be transformed into key intermediates like 2-chloropyridines or 2-hydrazinyl nicotinonitriles through reactions with reagents such as phosphorus oxychloride (POCl₃) or hydrazine (B178648) hydrate. acs.orgnih.govnih.gov These intermediates are then used as building blocks for a variety of more complex heterocyclic compounds. acs.orgnih.govnih.gov

The amino group on the pyridine ring is particularly useful for building fused heterocyclic systems. For example, similar aminopyridine derivatives are used as precursors for synthesizing pyrazole, triazole, and dihydroisoxazolone derivatives, which have shown significant potential as anticancer agents. researchgate.net The general strategy involves using the amine functionality to introduce new ring systems, thereby expanding the molecular complexity and accessing novel chemical space. The table below summarizes various heterocyclic systems that have been synthesized using scaffolds structurally related to this compound, highlighting the versatility of this structural motif.

| Starting Scaffold/Synthon | Reagents/Conditions | Resulting Heterocyclic System | Reference(s) |

| Nicotinonitrile Derivatives | POCl₃/PCl₅ | 2-Chloropyridine Derivatives | nih.gov, nih.gov |

| Nicotinonitrile Derivatives | Hydrazine Hydrate | 2-Hydrazinyl Nicotinonitrile Derivatives | nih.gov, nih.gov |

| Acetohydrazide Derivative | Various Cyclizing Agents | Pyrazole, Triazole, Dihydroisoxazolone | researchgate.net |

| 2-Amino-3-cyanopyridines | One-pot Microwave Irradiation | Fused Pyridine Systems | nih.gov |

Development of Novel Ligands and Catalysts Based on the this compound Scaffold

The structural features of this compound make it an excellent candidate for designing novel ligands for coordination chemistry and catalysis. The molecule possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring, the two nitrogen atoms of the amino group, and the ether oxygen atom. This arrangement allows it to act as a multidentate ligand, capable of binding to metal ions to form stable metal complexes.

A common strategy for creating effective ligands from amine-containing precursors is the synthesis of Schiff bases. nih.gov By reacting the primary amine group of this compound with various aldehydes or ketones, a diverse library of Schiff base ligands can be generated. These ligands, featuring an imine (-C=N-) linkage, are well-known for their ability to coordinate with a wide range of transition metals. nih.gov

The resulting metal complexes can exhibit significant catalytic activity in various organic reactions. nih.gov The specific properties of the catalyst, such as its activity and selectivity, can be fine-tuned by modifying the structure of the ligand (e.g., by changing the aldehyde used in the Schiff base formation) or by varying the central metal ion. The rigid naphthalene (B1677914) and pyridine backbone provides a stable framework, while the flexibility in designing the coordination sphere allows for the creation of catalysts tailored for specific applications in organic synthesis.

Integration into Functional Materials

The unique combination of a large, π-conjugated naphthalene system and a polar aminopyridine unit within the same molecule endows this compound with properties suitable for advanced functional materials.

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov A key design principle for effective NLO materials is the presence of an extended π-conjugated system linking electron-donating and electron-accepting groups. The this compound scaffold inherently possesses these features, with the amino group acting as an electron donor and the π-deficient pyridine ring, along with the extensive naphthalene system, serving as the conjugated bridge.

This intramolecular charge-transfer characteristic is crucial for achieving a high second-order hyperpolarizability (β), a key measure of a molecule's NLO response. nih.gov The NLO properties of this scaffold can be further enhanced by chemical modification. For instance, converting the amine group into part of a larger conjugated system, such as a chalcone (B49325), can significantly boost the NLO response. rsc.orgresearchgate.net Chalcones and their derivatives are well-documented for their NLO properties. rsc.orgresearchgate.netrdd.edu.iq The synthesis of chalcone derivatives from this compound would create a highly conjugated, non-centrosymmetric molecule, which is a prerequisite for strong second-order NLO effects. Theoretical calculations, such as those performed using Density Functional Theory (DFT), are often employed to predict the NLO properties of new organic compounds before their synthesis. researchgate.net

The table below presents theoretical NLO data for representative organic compounds, illustrating the range of hyperpolarizability values that can be achieved in molecules designed for NLO applications.

| Compound Type | Key Structural Features | First Hyperpolarizability (β) | Application Area | Reference |

| Non-Fullerene Acceptor Derivative (MSTD7) | Donor-π-Acceptor Architecture | 13.44 × 10⁻²⁷ esu | Optoelectronics | nih.gov |

| Piperonal Chalcone Derivative | Pyrazolo[3,4-b]pyridine Moiety | Significant NLO properties noted | NLO Devices | rsc.org |

| Spiro[indoline-pyranopyrazole] Derivative | Extended π-conjugation | Calculated for NLO potential | Photonic Technologies | researchgate.net |

Supramolecular chemistry involves the design and synthesis of complex, ordered structures held together by non-covalent interactions. The this compound molecule is well-suited for creating such assemblies due to its capacity for hydrogen bonding and π-π stacking.

The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the pyridine nitrogen and ether oxygen are hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen bonds, which are fundamental to molecular self-assembly. Crystal structure analyses of similar aminopyridine derivatives reveal the formation of specific, predictable hydrogen-bonding patterns, known as supramolecular synthons. nih.govmdpi.com For example, pairs of N-H···N hydrogen bonds can link molecules into inversion dimers, often generating stable ring motifs like the R₂²(8) loop. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for 6-(Naphthalen-2-yloxy)pyridin-3-amine and its Derivatives

Currently, there is a lack of published research focusing on the development of novel and sustainable, or "green," synthetic methodologies specifically for this compound. While general methods for the synthesis of pyridin-3-amine and naphthyloxy derivatives exist, dedicated studies aimed at optimizing these routes for sustainability—such as minimizing solvent use, employing renewable starting materials, or utilizing catalytic methods to reduce energy consumption and waste—for this specific compound have not been reported. The development of such synthetic strategies would be a crucial first step in enabling further investigation and potential application of this compound and its derivatives.

Application of Advanced Computational Methodologies for Predictive Chemical Design

There are no specific computational studies or molecular modeling analyses for this compound reported in the available literature. Advanced computational techniques, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net Such studies are instrumental in the rational design of new derivatives with tailored properties. The application of these predictive models to this compound could elucidate its potential in various applications by simulating its behavior and interactions at a molecular level, but this research has yet to be undertaken.

Exploration of Unconventional Chemical Transformations and Reaction Mechanisms

Investigations into unconventional chemical transformations and the elucidation of novel reaction mechanisms involving this compound are not documented in the scientific literature. Research in this area would involve subjecting the compound to novel reagents or reaction conditions to explore new chemical space and synthesize derivatives that are not accessible through traditional methods. Understanding the mechanistic pathways of such transformations is fundamental to advancing synthetic chemistry. However, for this specific compound, such explorations have not been published.

Integration with High-Throughput Screening for Chemical Library Development and Property Optimization

There is no evidence of this compound being included in high-throughput screening (HTS) campaigns or being used as a scaffold for the development of chemical libraries. HTS is a key technology in modern drug discovery and materials science, allowing for the rapid testing of thousands of compounds. tox21.gov The inclusion of this compound and its derivatives in such screening libraries would be essential to uncover any potential biological activity or material properties. To date, no such research has been made public.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(Naphthalen-2-yloxy)pyridin-3-amine in academic settings?

- Methodological Answer : Two primary approaches are viable:

- Microwave-assisted synthesis : Adapt procedures from substituted pyridin-3-amine derivatives (e.g., coupling 2-halophenol/pyridine intermediates with naphthalen-2-ol under microwave irradiation). Reaction times are reduced significantly compared to conventional heating .

- Catalytic hydrogenation : Reduce a nitro precursor (e.g., 6-(naphthalen-2-yloxy)pyridin-3-nitro) using Pd/C in methanol under H₂. Yields >90% are achievable with optimized catalyst loading (5-10 wt%) and reaction times (4-6 hours) .

Table 1 : Summary of Synthetic Routes

| Method | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Microwave-assisted | K₂CO₃/DMF | ~75% | |

| Hydrogenation (Pd/C) | MeOH/H₂ | ~90% |

Q. How can structural identity and purity be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare aromatic proton signals (δ 6.5-8.5 ppm for naphthalene and pyridine moieties) and amine protons (δ ~5 ppm, broad). For reference, see similar compounds in .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₅H₁₂N₂O: 237.09).

- Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to assess purity (>95%).

- Melting Point : Compare with literature values (e.g., analogous compounds melt at 96–98°C ).

Q. What solvent systems are optimal for recrystallization to achieve high purity?

- Methodological Answer :

- Preferred Solvents : Ethanol or methanol due to moderate solubility at elevated temperatures and low solubility at room temperature. For example, dissolve crude product in hot ethanol (70°C) and cool slowly to 4°C for crystal growth .

- Avoid DMF/DMSO : High boiling points complicate solvent removal, leading to impurities.

Advanced Research Questions

Q. How can data contradictions between crystallographic and computational models be resolved?

- Methodological Answer :

- Refinement with SHELXL : Use high-resolution X-ray data and iterative refinement cycles. Adjust thermal parameters and occupancy for disordered regions. SHELXL’s constraints (e.g., DFIX, FLAT) help stabilize geometry .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for packing analysis. Discrepancies in bond lengths >0.02 Å warrant re-examination of data collection (e.g., twinning, absorption corrections) .

Q. What strategies analyze hydrogen-bonding patterns to predict supramolecular interactions?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to categorize chains (C), rings (R), and self-assembled motifs. For example, N–H···N or N–H···O interactions often form R₂²(8) rings in pyridine derivatives .

- Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., π-π stacking between naphthalene rings). >10% contribution from H-bonding suggests strong intermolecular stabilization .

Q. How to design derivatives for structure-activity relationship (SAR) studies in pharmacological contexts?

- Methodological Answer :

- Bioisosteric Replacements : Substitute the naphthalene ring with fluorinated aryl groups (e.g., 6-(4-fluorophenoxy)pyridin-3-amine) to modulate lipophilicity (LogP) and bioavailability .

- Functional Group Variation : Introduce electron-withdrawing groups (e.g., –CF₃) to the pyridine ring to enhance metabolic stability. Assess using in vitro microsomal assays .

Q. What computational methods model the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (e.g., kinase domains). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G* level) for charge optimization.

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Q. How to troubleshoot common side reactions during synthesis?

- Methodological Answer :

- Nitro Reduction Byproducts : If incomplete hydrogenation occurs, increase H₂ pressure (3–5 bar) or switch to PtO₂ catalyst. Monitor via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) .

- Coupling Side Products : Use excess naphthalen-2-ol (1.5 equiv) and Cs₂CO₃ as base to minimize diaryl ether formation. Purify via flash chromatography (SiO₂, 20% EtOAc/hexane) .